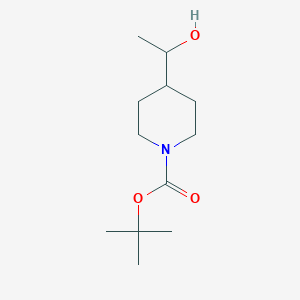

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction can revert it to the original alcohol .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The hydroxyethyl group can be oxidized to form carbonyl compounds.

- Reduction : The carbonyl can be reduced back to the hydroxyethyl form.

- Substitution Reactions : The tert-butyl group can be replaced with other functional groups under appropriate conditions .

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

- Pharmacological Properties : It has been explored as a scaffold for developing bioactive molecules and pharmaceuticals. Its ability to interact with specific molecular targets makes it valuable in drug design .

Case Study Example

A study highlighted its role as a precursor for synthesizing novel inhibitors targeting specific enzymes, demonstrating significant efficacy in modulating biological pathways .

Material Science

In material science, this compound is utilized in the production of polymers and coatings with tailored properties. Its functional groups allow for modifications that enhance material characteristics such as durability and chemical resistance .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

- Tert-butyl 4-(3-hydroxyethyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-hydroxyethyl)piperidine-1-carboxylate

Comparison: Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is unique due to the specific position of the hydroxyethyl group on the piperidine ring. This positional difference can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications .

Biologische Aktivität

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (CAS No. 183170-69-6) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine ring, and a hydroxyethyl substituent. Its structural formula can be represented as follows:

This structure contributes to its biological activity by influencing its interactions with various biological targets.

This compound is believed to exert its effects through modulation of neurotransmitter systems, particularly by interacting with dopamine receptors. Recent studies have highlighted its potential as a selective D3 dopamine receptor agonist, which plays a crucial role in neuropsychiatric disorders such as schizophrenia and Parkinson's disease .

Pharmacological Effects

- Dopamine Receptor Agonism : The compound has shown selective agonistic activity towards the D3 receptor, promoting β-arrestin recruitment and G protein activation. This selectivity is essential for developing treatments targeting specific neuropsychiatric conditions without affecting other dopamine receptors .

- Neuroprotection : In vitro studies suggest that it may protect dopaminergic neurons from degeneration, which is significant for therapeutic strategies in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary research indicates that similar compounds in the piperidine class exhibit antimicrobial activities, suggesting potential applications in treating infections.

Study 1: D3 Receptor Agonism

A high-throughput screening identified several analogs of piperidine derivatives, including this compound, as potent D3 receptor agonists. The study reported an EC50 value of approximately 710 nM for the compound in functional assays, indicating significant activity at the D3 receptor while being inactive at the D2 receptor .

| Compound | EC50 (nM) | Emax (% control) | D2R Activity |

|---|---|---|---|

| This compound | 710 ± 150 | 102 ± 4.2 | Inactive |

Study 2: Neuroprotection in iPSC-Derived Neurons

Research involving induced pluripotent stem cells (iPSCs) demonstrated that the compound could prevent neurodegeneration in dopaminergic neurons. This finding highlights its potential utility in developing neuroprotective therapies for conditions like Parkinson's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

| Compound | Structure | Key Activity |

|---|---|---|

| Tert-butyl 4-methylpiperidine-1-carboxylate | C12H23NO2 | Moderate D3 activity |

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | C12H23N2O2 | Antimicrobial properties |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C12H23NO2 | Neuroprotective effects |

Eigenschaften

IUPAC Name |

tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOMPUDOUGDJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621268 | |

| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183170-69-6 | |

| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.